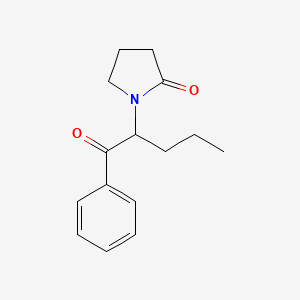
Methyl salicylate beta-D-O-glucuronide methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl salicylate beta-D-O-glucuronide methyl ester” is a chemical compound with the molecular formula C15H18O9 . It is also known as “Methyl Salicylate β-D-O-Glucuronide Methyl Ester” and "2- (Μethoxycarbonyl)phenyl beta-D-Glucopyranosiduronic alphacid Μethyl epsilonste" .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 43 bonds; 25 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 ester (aromatic), 3 hydroxyl groups, 3 secondary alcohols, 1 ether (aliphatic), and 1 ether (aromatic) .Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes
- ELF® β-Glucuronidase Substrate : A fluorogenic β-glucuronidase substrate synthesized for biological applications. This substrate, a derivative of salicyl glucuronide, yields a bright yellow-green fluorescent precipitate upon enzymatic reaction, useful for biological imaging and research (Diwu et al., 1997).
Enzyme Assays
- Glucuronoyl Esterases Assays : Methyl esters of chromogenic glucuronides are used for qualitative and quantitative assays of glucuronoyl esterases. These assays are crucial for understanding enzyme activity in microbial enzymes, which may have applications in biotechnology (Fraňová et al., 2016).
Catalysis and Synthesis
- Lewis-Acidic Polyoxometalates in Synthesis : Research into the use of Lewis-acidic polyoxometalates as catalysts for synthesizing glucuronic acid esters. This method is explored for eco-friendly synthesis of bioactive molecules and industrial products (Bosco et al., 2010).
Biochemistry and Metabolism
Metabolism of Drugs : Study on the ester glucuronides of salicylic acid, analyzing their formation and structure. This research is significant in understanding the metabolic pathways of similar compounds (Tsukamoto et al., 1964).
Structure-Activity Relationships : Investigation into the degradation reaction of 1-beta-o-acyl glucuronides, including their electrophilic reactivity. This research provides insights into the structural factors affecting the stability and reactivity of such compounds (Baba & Yoshioka, 2009).
Analytical Techniques
- THM-GC/MS Analysis : Study on the thermally assisted hydrolysis and methylation of uronic acids, including methyl esters of glucuronic acid. This research is vital for analytical methodologies in studying complex carbohydrates (Tánczos et al., 2003).
Chemical Synthesis
- Synthesis of Glucuronides : Research focused on the chemical synthesis of various glucuronides, including methods for preparing ester glucuronides of specific compounds. This area is important for the development of novel synthetic routes in chemistry (Goenechea et al., 2001).
Safety and Hazards
Mecanismo De Acción
- Methyl salicylate beta-D-O-glucuronide methyl ester (also known as Menthyl salicylate ) is an organic ester naturally produced by various plant species, particularly wintergreens. It was first isolated from the plant species Gaultheria procumbens in 1843 .
Target of Action
Mode of Action
Propiedades
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O9/c1-21-13(19)7-5-3-4-6-8(7)23-15-11(18)9(16)10(17)12(24-15)14(20)22-2/h3-6,9-12,15-18H,1-2H3/t9-,10-,11+,12-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDORTLMDVQBDPM-QKZHPOIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC=CC=C2C(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858092 |
Source


|
| Record name | 2-(Methoxycarbonyl)phenyl methyl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226932-59-8 |
Source


|
| Record name | 2-(Methoxycarbonyl)phenyl methyl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

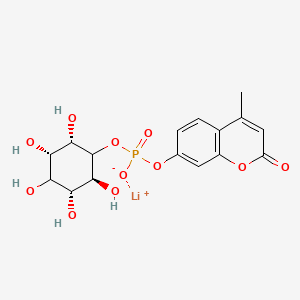
![D-[1-2H]Mannose](/img/structure/B583905.png)
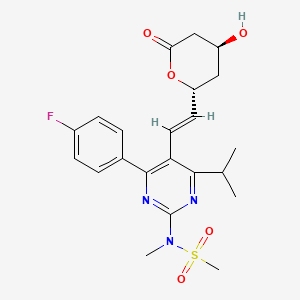
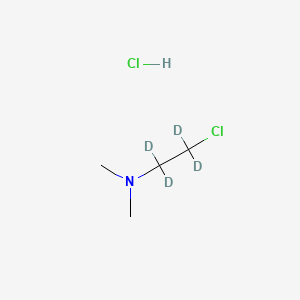
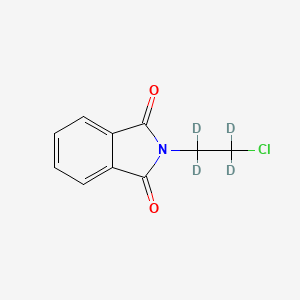
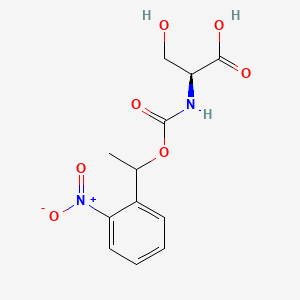

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)

